Propargyl-PEG1-SS-PEG1-t-butyl ester
Overview
Description
Propargyl-PEG1-SS-PEG1-t-butyl ester is a specialized compound used primarily in the field of Click Chemistry. It is a crosslinker containing a propargyl group that can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . The compound also features a cleavable disulfide bond and a t-butyl protected carboxyl group, which prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG1-SS-PEG1-t-butyl ester typically involves multiple steps:
Formation of PEG Linker: The initial step involves the synthesis of the PEG linker, which is achieved by reacting polyethylene glycol (PEG) with a suitable activating agent.
Introduction of Propargyl Group: The propargyl group is introduced via a reaction with propargyl bromide in the presence of a base such as potassium carbonate.
Formation of Disulfide Bond: The disulfide bond is formed by reacting the PEG linker with a thiol-containing compound under oxidative conditions.
Protection of Carboxyl Group: The carboxyl group is protected using t-butyl esterification to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes, with the option for GMP-grade production for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG1-SS-PEG1-t-butyl ester undergoes several types of chemical reactions:
Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages.
Deprotection Reactions: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group.
Disulfide Bond Cleavage: The disulfide bond can be cleaved under reducing conditions, making the compound useful in drug delivery and targeted therapies.
Common Reagents and Conditions
Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazole linkages.
Acidic Conditions: Employed for the deprotection of the t-butyl group.
Reducing Agents: Utilized for the cleavage of the disulfide bond.
Major Products Formed
Triazole Linkages: Formed during Click Chemistry reactions.
Free Carboxyl Group: Obtained after deprotection of the t-butyl group.
Cleaved Disulfide Bonds: Resulting from reduction reactions.
Scientific Research Applications
Propargyl-PEG1-SS-PEG1-t-butyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Propargyl-PEG1-SS-PEG1-t-butyl ester involves several key steps:
Click Chemistry Reaction: The propargyl group reacts with azide-bearing compounds to form stable triazole linkages via copper-catalyzed azide-alkyne Click Chemistry.
Deprotection: The t-butyl group is deprotected under acidic conditions to yield the free carboxyl group.
Disulfide Bond Cleavage: The disulfide bond is cleaved under reducing conditions, releasing the linked molecules.
Comparison with Similar Compounds
Propargyl-PEG1-SS-PEG1-t-butyl ester is unique due to its combination of a propargyl group, a cleavable disulfide bond, and a t-butyl protected carboxyl group. Similar compounds include:
Propargyl-PEG1-SS-PEG1-acid: Lacks the t-butyl protection, making it more reactive under certain conditions.
Propargyl-PEG1-SS-PEG1-methyl ester: Features a methyl ester instead of a t-butyl ester, affecting its stability and reactivity.
Propargyl-PEG1-SS-PEG1-amine: Contains an amine group instead of a carboxyl group, altering its chemical properties and applications.
This compound stands out due to its balanced reactivity and stability, making it a versatile tool in various scientific research applications.
Properties
IUPAC Name |
tert-butyl 3-[2-(2-prop-2-ynoxyethyldisulfanyl)ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4S2/c1-5-7-16-9-11-19-20-12-10-17-8-6-13(15)18-14(2,3)4/h1H,6-12H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQOZIFQBVKJGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCSSCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201122948 | |
Record name | Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201122948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-78-0 | |
Record name | Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201122948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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